

Spectroscopic Characterization of Nardoguaianone J: A Technical Overview

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Compound of Interest		
Compound Name:	Nardoguaianone J	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Nardoguaianone J**, a guaiane-type sesquiterpenoid of interest for its potential biological activities. Due to the limited public availability of the complete spectral data for **Nardoguaianone J**, this document presents the spectroscopic information for the closely related analogue, Nardoguaianone L, as a representative example. The methodologies and data presentation formats provided herein are directly applicable to the analysis of **Nardoguaianone J**.

Introduction

Nardoguaianone J is a natural product isolated from the roots of Nardostachys chinensis. Its chemical structure, belonging to the guaiane class of sesquiterpenoids, has drawn interest within the scientific community. The precise characterization of such compounds is fundamental for further investigation into their pharmacological properties and potential therapeutic applications. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are pivotal in the structural elucidation and verification of these complex natural molecules.

While the original isolation of **Nardoguaianone J** was reported, the detailed spectroscopic data is not readily accessible. However, data for a related compound, Nardoguaianone L (also known as G-6), isolated from Nardostachys jatamansi, is available and serves as an excellent illustrative model for the spectroscopic features of this compound class.[1][2]



Spectroscopic Data (Representative Example: Nardoguaianone L)

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Nardoguaianone L. This data is critical for the structural assignment of the molecule.

Table 1: 1H NMR Data of Nardoguaianone L (400 MHz, CDCl3)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 2: ¹³C NMR Data of Nardoguaianone L (100 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)
Data not available in search results	

Note: While the search results indicate that the ¹H and ¹³C NMR spectra for Nardoguaianone L (G-6) are available in the supplementary materials of a cited publication, the actual spectral data (chemical shifts, coupling constants) were not present in the provided search snippets. The tables are therefore presented as a template for the expected data.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule. For a compound like **Nardoguaianone J**, a high-resolution mass spectrum would provide the accurate mass, allowing for the calculation of its molecular formula.

Table 3: Mass Spectrometry Data for a Guaiane-type Sesquiterpenoid



Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula	Calculated Mass
ESI+	[M+H]+	C15H22O3	Hypothetical Data
ESI+	[M+Na] ⁺	C15H22O3Na	Hypothetical Data

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on standard practices for the characterization of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and various 2D NMR spectra.

Sample Preparation:

- A few milligrams of the purified compound (e.g., Nardoguaianone J) are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Standard pulse-acquire sequences are used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity within the molecule.



- COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assembling the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

- A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- The solution is infused directly into the mass spectrometer or injected via a liquid chromatography system.

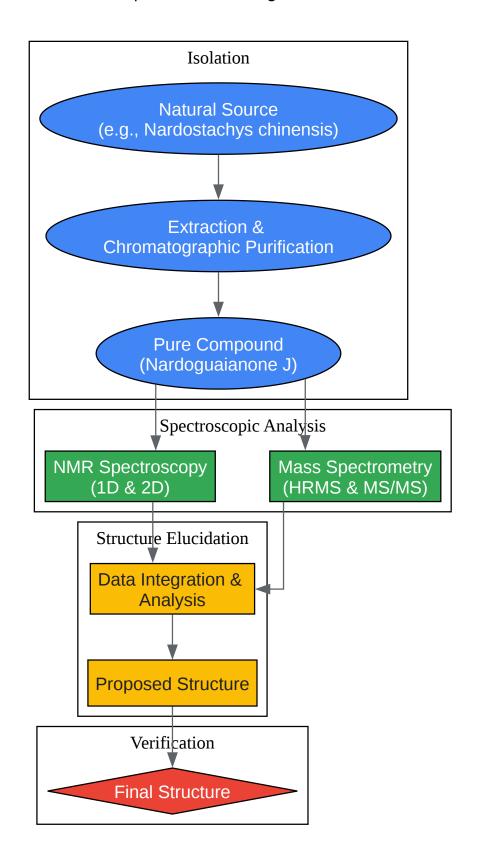
Data Acquisition:

- Ionization: ESI is a soft ionization technique suitable for many natural products, typically forming protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ in positive ion mode.
- Mass Analysis: The instrument is operated in high-resolution mode to obtain accurate mass measurements with an error of less than 5 ppm. This allows for the unambiguous determination of the elemental composition.
- Tandem MS (MS/MS): For further structural information, the ion of interest (e.g., the [M+H]⁺ ion) can be isolated and fragmented to produce a characteristic fragmentation pattern that can help in identifying structural motifs.

Workflow and Data Analysis



The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like **Nardoguaianone J**.





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General workflow for the spectroscopic characterization of a natural product.

This workflow begins with the isolation of the pure compound from its natural source. The purified compound is then subjected to NMR and MS analysis. The data from these techniques are integrated to propose a chemical structure, which is then verified to establish the final, confirmed structure of the natural product.

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